An In-depth Technical Guide to Branched-Chain Amino Acids: Focus on 3-Amino-4,4-dimethylpentanoic Acid
An In-depth Technical Guide to Branched-Chain Amino Acids: Focus on 3-Amino-4,4-dimethylpentanoic Acid
A Note on Chemical Nomenclature: Initial searches for "4-Amino-3,4-dimethylpentanoic acid" did not yield a corresponding unique chemical entity in major chemical databases. However, significant data is available for the structurally related isomers, "3-Amino-4,4-dimethylpentanoic acid" and "3-Amino-3,4-dimethylpentanoic acid." This guide will focus on 3-Amino-4,4-dimethylpentanoic acid , a compound with greater documentation and commercial availability, which may be the intended subject of interest.
Introduction
3-Amino-4,4-dimethylpentanoic acid is a non-proteinogenic β-amino acid. Its structure is characterized by a pentanoic acid backbone with an amino group at the third carbon (β-position) and two methyl groups at the fourth carbon. This substitution pattern, particularly the bulky tert-butyl group, imparts unique conformational constraints that are of significant interest in medicinal chemistry and drug development. These constraints can influence binding to biological targets and metabolic stability. This guide provides a comprehensive overview of its chemical structure, properties, and potential applications for researchers, scientists, and drug development professionals.
Chemical Structure and Identification
A clear understanding of the molecular architecture is fundamental to exploring the properties and applications of 3-Amino-4,4-dimethylpentanoic acid.
Molecular Structure
The structure of 3-Amino-4,4-dimethylpentanoic acid is depicted below. The molecule possesses a chiral center at the C3 position, and can therefore exist as (S) and (R) enantiomers, or as a racemic mixture.
Diagram: Logical Relationship of Isomers
Caption: Racemic 3-Amino-4,4-dimethylpentanoic acid and its constituent enantiomers.
Chemical Identifiers
Precise identification of chemical compounds is crucial for research and regulatory purposes. The following table summarizes the key identifiers for 3-Amino-4,4-dimethylpentanoic acid and its stereoisomers.
| Identifier | Racemic 3-Amino-4,4-dimethylpentanoic acid | (S)-3-Amino-4,4-dimethylpentanoic acid | (R)-3-Amino-4,4-dimethylpentanoic acid |
| IUPAC Name | 3-amino-4,4-dimethylpentanoic acid[1] | (3S)-3-amino-4,4-dimethylpentanoic acid[2] | (3R)-3-Amino-4,4-dimethylpentanoic acid |
| CAS Number | 204191-43-5[1] | 367278-48-6[2] | 367278-49-7 |
| Molecular Formula | C7H15NO2[1][3] | C7H15NO2[2] | C7H15NO2 |
| Molecular Weight | 145.20 g/mol [1][3] | 145.20 g/mol [2] | 145.20 g/mol |
| InChI Key | MIMSUZKTGRXZNZ-UHFFFAOYSA-N[1][3] | MIMSUZKTGRXZNZ-YFKPBYRVSA-N[2] | N/A |
| SMILES | CC(C)(C)C(CC(=O)O)N[1] | CC(C)(C)N[2] | N/A |
| Synonyms | dl-3-t-butyl-beta-alanine, (R,S)-3-t-Butyl-beta-alanine[1] | (s)-3-tert-butyl-beta-alanine, (s)-3-amino-4,4-dimethylpentanoic acid[2] | (r)-3-amino-3,4-dimethylpentanoic acid hydrochloride |
Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in various experimental and biological systems.
| Property | Value | Source |
| Physical Form | Solid, Crystalline Flakes | [3][4] |
| Melting Point | 223°C to 225°C (for hydrate) | [4] |
| Solubility | Soluble in water and methanol. | [4] |
| XLogP3 | -1.7 | [1][2] |
Synthesis and Characterization
The synthesis of 3-Amino-4,4-dimethylpentanoic acid is a critical aspect of its accessibility for research. While specific, detailed synthetic protocols are often proprietary, the general approaches can be outlined.
General Synthetic Approach
A common strategy for the synthesis of β-amino acids involves the conjugate addition of a nitrogen-containing nucleophile to an α,β-unsaturated carbonyl compound. For 3-Amino-4,4-dimethylpentanoic acid, this could involve the reaction of an amine with a suitable derivative of 4,4-dimethylpent-2-enoic acid. Asymmetric synthesis to obtain specific enantiomers often employs chiral auxiliaries or catalysts.
Diagram: Generalized Synthetic Workflow
Caption: A simplified workflow for the synthesis and validation of 3-Amino-4,4-dimethylpentanoic acid.
Experimental Protocol: Quality Control by NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation and purity assessment of organic molecules.
Objective: To confirm the chemical structure and assess the purity of a synthesized batch of 3-Amino-4,4-dimethylpentanoic acid.
Materials:
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Synthesized 3-Amino-4,4-dimethylpentanoic acid
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Deuterated solvent (e.g., D₂O or DMSO-d₆)
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NMR tubes
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NMR spectrometer (e.g., 400 MHz)
Procedure:
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Sample Preparation: Dissolve a small amount (5-10 mg) of the compound in approximately 0.6 mL of the chosen deuterated solvent in an NMR tube.
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Instrument Setup:
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Insert the sample into the NMR spectrometer.
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Lock onto the deuterium signal of the solvent.
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Shim the magnetic field to achieve homogeneity.
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Tune the probe for the ¹H and ¹³C frequencies.
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¹H NMR Acquisition:
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Acquire a proton NMR spectrum.
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Expected signals would include:
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A singlet corresponding to the nine protons of the tert-butyl group.
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Multiplets for the CH and CH₂ protons of the pentanoic acid backbone.
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A broad signal for the amine protons (which may exchange with D₂O).
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¹³C NMR Acquisition:
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Acquire a carbon-13 NMR spectrum.
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Expected signals would correspond to the seven unique carbon atoms in the molecule.
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Data Analysis:
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Integrate the proton signals to determine the relative number of protons.
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Analyze the chemical shifts and coupling patterns to confirm the connectivity of the atoms.
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Assess the presence of any impurity signals.
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Trustworthiness: The combination of ¹H and ¹³C NMR provides a robust, self-validating system for structural confirmation. The expected chemical shifts and signal multiplicities are unique to the target molecule, and their presence and correct integration ratios are strong indicators of the compound's identity and purity.
Potential Applications in Drug Development
The unique structural features of 3-Amino-4,4-dimethylpentanoic acid make it an attractive building block in medicinal chemistry.
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Peptidomimetics: The β-amino acid structure can be incorporated into peptide sequences to create peptidomimetics with enhanced stability against enzymatic degradation. The bulky tert-butyl group can also be used to induce specific secondary structures, such as turns or helices, which can be crucial for biological activity.
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GABA Analogues: As a derivative of gamma-aminobutyric acid (GABA), this compound and its analogues could potentially interact with GABA receptors or transporters, making them of interest in neuroscience research.
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Conformational Scaffolding: The sterically demanding tert-butyl group can serve as a conformational anchor, restricting the rotational freedom of the molecule. This can be advantageous in designing ligands with high affinity and selectivity for specific protein binding sites.
Conclusion
3-Amino-4,4-dimethylpentanoic acid is a fascinating molecule with significant potential in various areas of chemical and pharmaceutical research. Its well-defined structure and the presence of a bulky, conformationally restricting group make it a valuable tool for medicinal chemists. Further research into the biological activities of its enantiopure forms is warranted and could lead to the development of novel therapeutic agents.
References
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PubChem. (n.d.). 3-Amino-4,4-dimethylpentanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). (3S)-3-amino-4,4-dimethylpentanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. 3-Amino-4,4-dimethylpentanoic acid | C7H15NO2 | CID 2733733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (3S)-3-amino-4,4-dimethylpentanoic acid | C7H15NO2 | CID 7157340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-amino-4,4-dimethylpentanoic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. 3-Amino-4,4-dimethylpentanoic acid hydrate, 98%, Thermo Scientific 500 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
